

A Comprehensive Technical Guide to 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

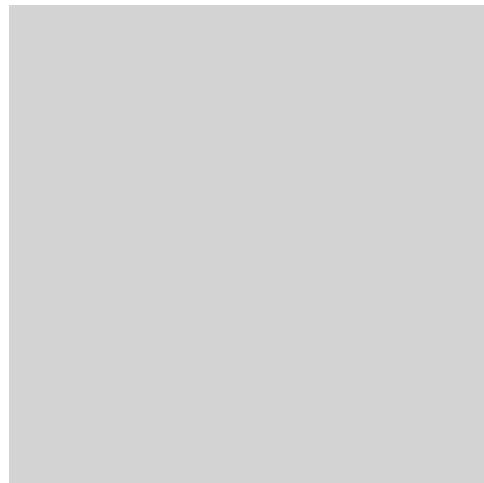
Compound of Interest

Compound Name:	2'-Hydroxy-4',5'-dimethylacetophenone
Cat. No.:	B128327

[Get Quote](#)

Abstract

This technical guide provides an in-depth exploration of **2'-Hydroxy-4',5'-dimethylacetophenone**, identified by its IUPAC name 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. This document is tailored for researchers, chemists, and professionals in drug development and material science. We will cover the compound's fundamental chemical identity, a detailed, mechanistically-grounded synthesis protocol via the Fries rearrangement, comprehensive spectroscopic characterization, and its significant applications as a versatile chemical intermediate. The guide emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific integrity, providing actionable protocols and supporting data for laboratory application.


Chemical Identity and Physicochemical Properties

A thorough understanding of a compound begins with its precise identification and physical characteristics. These data are foundational for its synthesis, handling, and application.

Nomenclature and Chemical Identifiers

The compound is an aromatic ketone featuring a hydroxyl group and two methyl groups on the phenyl ring, which modulate its reactivity and physical properties.[\[1\]](#)

Diagram 1: Chemical Structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone

[Click to download full resolution via product page](#)

Caption: Molecular structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	1-(2-hydroxy-4,5-dimethylphenyl)ethanone	PubChem[2]
Common Name	2'-Hydroxy-4',5'-dimethylacetophenone	ChemicalBook[3]
CAS Number	36436-65-4	Echemi[4][5]
Molecular Formula	C ₁₀ H ₁₂ O ₂	PubChem[2]
Molecular Weight	164.20 g/mol	PubChem[2]
Canonical SMILES	CC1=CC(=C(C=C1C)O)C(=O)C	PubChem[2]
InChIKey	YXVSURZEXVMUAM-UHFFFAOYSA-N	PubChem[2]

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate solvents, reaction conditions, and purification methods.

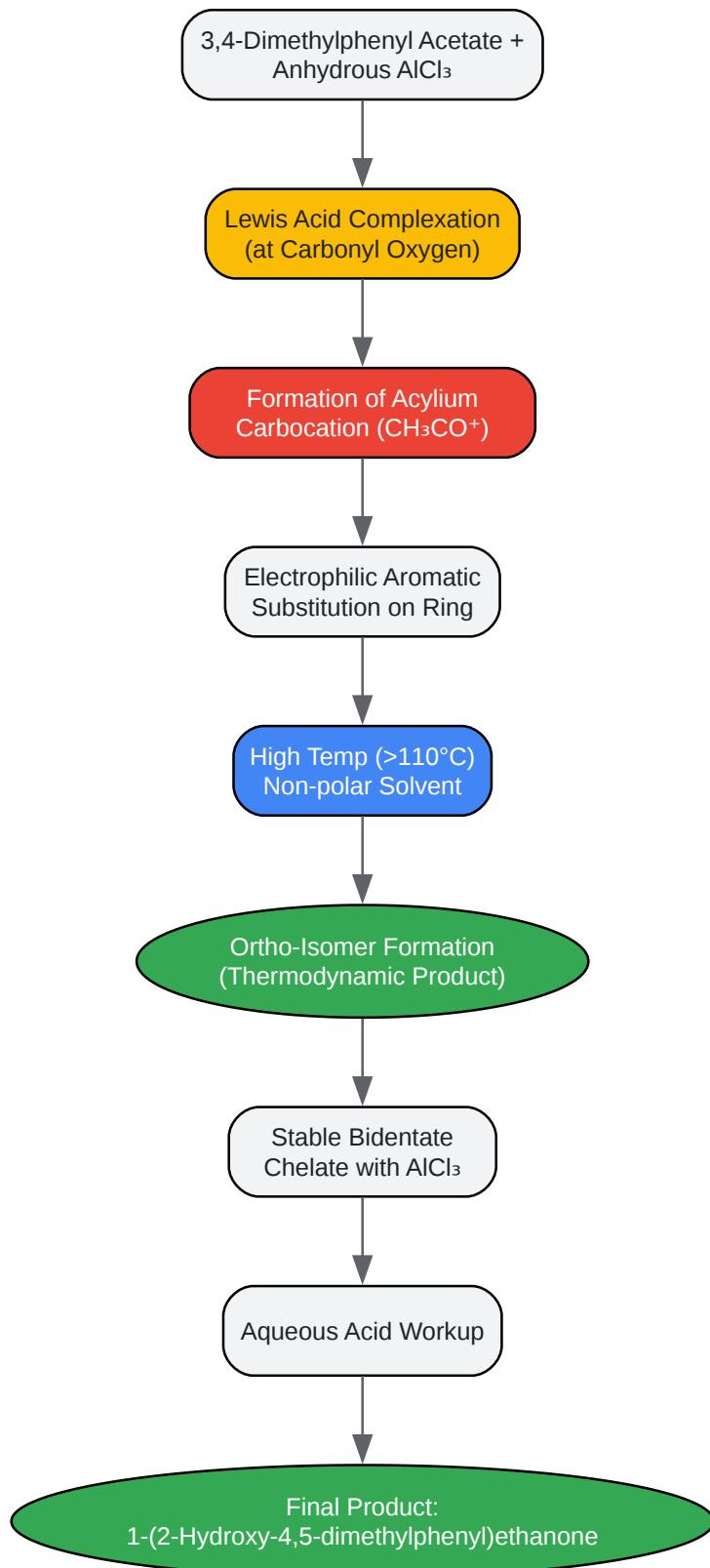
Table 2: Physicochemical Data

Property	Value	Source
Appearance	White to light yellow crystalline powder	ChemicalBook[3][6]
Melting Point	69-73 °C	ChemicalBook[6][7]
Boiling Point	144 °C at 18 mmHg	ChemicalBook[3][7]
Solubility	Slightly soluble in water	Thermo Scientific[8], Echemi[4]
Storage	Store in a cool, dry, inert atmosphere	Thermo Scientific[8], ChemicalBook[7]

Synthesis via Fries Rearrangement

The most common and industrially relevant synthesis of **2'-Hydroxy-4',5'-dimethylacetophenone** is achieved through the Fries rearrangement of 3,4-dimethylphenyl acetate.[3][6] This reaction is a classic example of a Lewis acid-catalyzed acyl group migration. [9]

Mechanistic Insights


The Fries rearrangement is an ortho, para-selective electrophilic aromatic substitution reaction. [10] The choice of reaction conditions is paramount as it dictates the isomeric distribution of the product.

- Catalyst Complexation: The reaction initiates with the complexation of the Lewis acid catalyst (typically anhydrous AlCl_3) to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[10]
- Acylium Ion Formation: This complexation polarizes the ester bond, leading to the cleavage of the O-acyl bond and the formation of a resonance-stabilized acylium carbocation

$(\text{CH}_3\text{CO}^+).$ [10]

- Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The hydroxyl group (after rearrangement of the AlCl_3 to the phenolic oxygen) is a strong ortho, para-director.
- Thermodynamic vs. Kinetic Control: The regioselectivity is temperature-dependent.
 - Low temperatures (<60 °C) favor the formation of the para-isomer. This is the kinetically controlled product, as the acylium ion can diffuse more easily to the sterically less hindered para position.[9][11]
 - High temperatures (>160 °C) favor the ortho-isomer.[11] The ortho product can form a stable bidentate chelate with the aluminum catalyst, making it the thermodynamically more stable product.[9] Since our target is 2'-hydroxy (ortho), higher temperatures are required.

Diagram 2: Mechanism of the Fries Rearrangement

[Click to download full resolution via product page](#)

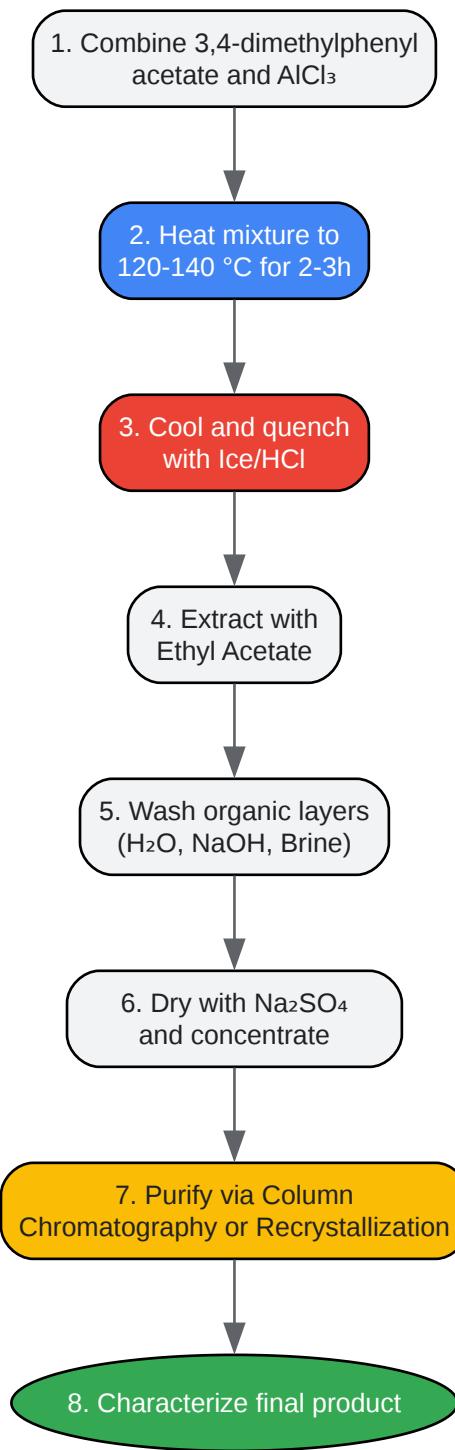
Caption: Mechanistic pathway of the Fries rearrangement for ortho-isomer synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of **2'-Hydroxy-4',5'-dimethylacetophenone** from 3,4-dimethylphenyl acetate, optimized for the ortho-isomer.[3][6]

Materials:

- 3,4-Dimethylphenyl acetate
- Anhydrous aluminum chloride (AlCl_3)
- Concentrated hydrochloric acid (HCl)
- Crushed ice
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- 5% NaOH solution
- Brine solution


Equipment:

- Flame-dried, three-necked round-bottom flask
- Mechanical stirrer
- Heating mantle with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and condenser, place 3,4-dimethylphenyl acetate (1 equivalent).
- Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 equivalents) in portions to the flask. The reaction is exothermic; control the addition rate to maintain control. Causality Note: A supra-stoichiometric amount of AlCl_3 is required as it complexes with both the starting ester and the product ketone.
- Heating: Heat the reaction mixture to 120-140 °C.^[3] Maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto a mixture of crushed ice and concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers. Wash sequentially with water, 5% NaOH solution (to remove any unreacted phenol byproduct), and finally with brine. Causality Note: The NaOH wash deprotonates the phenolic product, moving it to the aqueous layer if not careful. A quick wash is intended to remove more acidic impurities. For isolating the desired phenol, the main product will be in the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 3: Experimental Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification process.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The data below are representative of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone.

Table 3: Key Spectroscopic Data

Technique	Data and Interpretation	Source
¹ H NMR	Expected chemical shifts (δ) in CDCl ₃ : ~12.0 ppm (s, 1H, phenolic -OH, intramolecular H-bonding), ~7.5 ppm (s, 1H, Ar-H), ~6.7 ppm (s, 1H, Ar-H), ~2.5 ppm (s, 3H, -COCH ₃), ~2.2 ppm (s, 6H, two Ar-CH ₃).	SpectraBase[12]
IR Spectroscopy	Key peaks (cm ⁻¹): ~3000-2800 (C-H stretch), ~1640 (C=O stretch, lowered due to H-bonding), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).	PubChem[2]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 164. A prominent peak at m/z = 149 corresponds to the loss of a methyl group ([M-15] ⁺).	PubChem[2]
UV-Vis	$\lambda_{\text{max}} \approx 340$ nm in Ethanol (EtOH).	ChemicalBook[3][7]

Applications and Research Significance

2'-Hydroxy-4',5'-dimethylacetophenone is not merely a laboratory curiosity; it is a valuable building block in several areas of chemical science.

- Pharmaceutical and Medicinal Chemistry: The compound is a key precursor for the synthesis of chalcone derivatives.[3][6][8] Chalcones are known to exhibit a wide range of biological

activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific substitution pattern of this acetophenone allows for the creation of novel chalcone libraries for drug discovery programs.

- Agrochemicals: It serves as an intermediate in the preparation of certain herbicides.[\[3\]](#)[\[6\]](#)
- Material Science: As an aromatic ketone, it has applications as a photoinitiator in UV-curable coatings and inks, where it helps facilitate polymerization upon exposure to UV light.[\[1\]](#)
- Cosmetics and Fragrances: The compound is utilized as a fragrance component in various cosmetic products and perfumes.[\[1\]](#)

Safety and Handling

Proper handling is essential to ensure laboratory safety.

- Hazards: Causes skin and serious eye irritation.[\[6\]](#) May be harmful if swallowed.
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Wash hands and any exposed skin thoroughly after handling.
 - Store in a well-sealed container in a cool, dry place.[\[8\]](#)
- Incompatibilities: Avoid strong oxidizing agents.[\[8\]](#)

References

- Reaction Mechanism of Fries Rearrangement. Physics Wallah. [\[Link\]](#)
- **2'-Hydroxy-4',5'-dimethylacetophenone** | C10H12O2 | CID 118976. PubChem. [\[Link\]](#)
- What is the Fries Rearrangement Reaction?. BYJU'S. [\[Link\]](#)
- Fries rearrangement. Wikipedia. [\[Link\]](#)
- Preparation of hydroxyacetophenones via the Fries rearrangement.
- **2'-Hydroxy-4',5'-dimethylacetophenone** - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- 2'-hydroxy-4',6'-dimethylacetophenone. NIST WebBook. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-HYDROXY-4',5'-DIMETHYLACETOPHENONE | 36436-65-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2'-HYDROXY-4',5'-DIMETHYLACETOPHENONE | 36436-65-4 [amp.chemicalbook.com]
- 7. 2'-HYDROXY-4',5'-DIMETHYLACETOPHENONE CAS#: 36436-65-4 [m.chemicalbook.com]
- 8. 2'-Hydroxy-4',5'-dimethylacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128327#iupac-name-for-2-hydroxy-4-5-dimethylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com